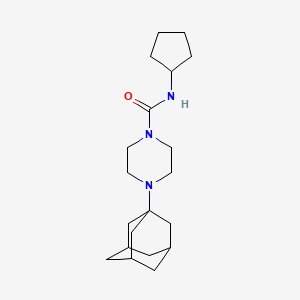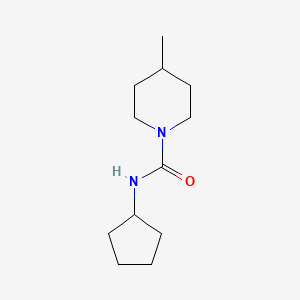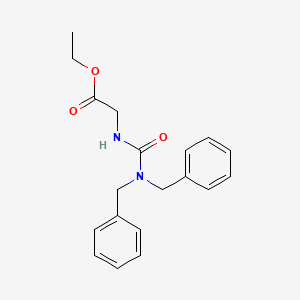![molecular formula C16H16Cl2N2O B4285481 1-(3-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
1-(3-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Overview
Description
N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea typically involves the reaction of 3-chloroaniline with 4-chlorobenzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
3-chloroaniline+4-chlorobenzyl isocyanate→N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding chlorophenyl urea oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted urea derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-ethylphenyl)urea
- 1-(4-chlorophenyl)-3-(1-naphthyl)urea
Comparison
N-(3-chlorophenyl)-N’-[1-(4-chlorophenyl)propyl]urea is unique due to the presence of both 3-chlorophenyl and 4-chlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-2-15(11-6-8-12(17)9-7-11)20-16(21)19-14-5-3-4-13(18)10-14/h3-10,15H,2H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBLTYXJBRMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285398.png)

![ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate](/img/structure/B4285418.png)

![ETHYL 2-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)ACETATE](/img/structure/B4285437.png)
![ETHYL 2-[(2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETYL)AMINO]ACETATE](/img/structure/B4285438.png)

![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)

![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}glycinate](/img/structure/B4285477.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4285497.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285503.png)
